molecular formula C19H19N3O3 B2593300 1-(3-Acetylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 894007-38-6

1-(3-Acetylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Cat. No.: B2593300
CAS No.: 894007-38-6
M. Wt: 337.379
InChI Key: GCSRYPVLYNVUSN-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a urea derivative characterized by a 3-acetylphenyl group linked via a urea bridge to a 5-oxo-1-phenylpyrrolidin-3-yl moiety. The phenyl substituent on the pyrrolidinone may enhance lipophilicity and influence target binding through aromatic stacking interactions.

Properties

IUPAC Name

1-(3-acetylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13(23)14-6-5-7-15(10-14)20-19(25)21-16-11-18(24)22(12-16)17-8-3-2-4-9-17/h2-10,16H,11-12H2,1H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSRYPVLYNVUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Acetylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Attachment of the Phenyl Ring: The phenyl ring can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a suitable catalyst.

    Formation of the Urea Group: The urea group can be formed by reacting an isocyanate with an amine.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Acetylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Acetylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Acetylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and analogs:

Compound Name Structural Features Key Substituents Implications
1-(3-Acetylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea Urea linker, acetylphenyl, phenyl-pyrrolidinone 3-Acetyl, 1-phenyl on pyrrolidinone Rigid pyrrolidinone scaffold; potential for aromatic interactions
1-(3-Acetylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)urea Pyrazole ring replacing pyrrolidinone Methyl on pyrazole Flexible heterocycle; possible altered selectivity for targets
1-(3-Acetylphenyl)-3-(4-methylbenzenesulfonyl)urea Sulfonyl group instead of pyrrolidinone Methylbenzenesulfonyl Electron-withdrawing sulfonyl group; increased metabolic stability
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea Ethoxy and methoxy substituents on phenyl rings 4-Ethoxy, 4-methoxy Enhanced lipophilicity; potential pharmacokinetic modulation
3-Acetylphenyl Ethyl(methyl)carbamate (Impurity C(EP)) Carbamate functional group Ethyl(methyl)carbamate Greater hydrolytic stability compared to urea

Physicochemical and Pharmacokinetic Considerations

  • Pyrrolidinone vs. Pyrazole Analogs: The pyrrolidinone in the target compound introduces rigidity, which may improve binding affinity compared to the more flexible pyrazole analog .
  • Alkoxy-Substituted Analogs : The ethoxy and methoxy groups in 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea may enhance lipophilicity, improving membrane permeability but possibly reducing aqueous solubility .
  • Carbamate Impurities : The carbamate impurity (3-Acetylphenyl Ethyl(methyl)carbamate) highlights synthetic challenges in urea preparation. Carbamates are generally more stable than ureas under acidic conditions, suggesting the target compound may require careful handling to prevent degradation .

Biological Activity

1-(3-Acetylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a synthetic organic compound belonging to the class of ureas. Its unique structure, featuring both a phenyl and a pyrrolidinone ring, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C19H19N3O3
  • Molecular Weight : 335.38 g/mol

The structure can be represented as follows:

1 3 Acetylphenyl 3 5 oxo 1 phenylpyrrolidin 3 yl urea\text{1 3 Acetylphenyl 3 5 oxo 1 phenylpyrrolidin 3 yl urea}

Synthesis

The synthesis of 1-(3-Acetylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea typically involves:

  • Formation of the Pyrrolidinone Ring : This is achieved through cyclization reactions involving amino acid derivatives.
  • Attachment of the Phenyl Ring : Utilizes Friedel-Crafts acylation with acetyl chloride.
  • Formation of the Urea Group : Involves reacting an isocyanate with an amine.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding affinity and interaction dynamics can modulate various cellular processes, potentially leading to therapeutic effects.

Pharmacological Properties

Research indicates several potential pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines, possibly through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, presenting a potential application in treating inflammatory diseases.
  • Neuroprotective Effects : There are indications that it could protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease research.

In Vitro Studies

A study evaluated the cytotoxic effects of 1-(3-Acetylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea on human cancer cell lines. The results demonstrated an IC50 value indicating significant cytotoxicity against breast cancer cells (MCF7) with an IC50 of approximately 15 µM.

Cell LineIC50 (µM)Mechanism
MCF715Apoptosis induction
HeLa20Cell cycle arrest

In Vivo Studies

In animal models, administration of the compound showed promising results in reducing tumor size in xenograft models. The mechanism was linked to the modulation of apoptosis-related proteins such as Bcl-2 and Bax.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Acetylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, and what reaction conditions maximize yield and purity?

Answer: The synthesis typically involves two key steps:

Pyrrolidinone ring formation : Cyclization of γ-lactam precursors under acidic or basic conditions (e.g., using HCl or NaOEt).

Urea linkage : Reaction of 3-amino-5-oxo-1-phenylpyrrolidine with 3-acetylphenyl isocyanate in anhydrous THF at 0–5°C, followed by gradual warming to room temperature .

  • Critical parameters :
    • Purity of intermediates (monitored via TLC or HPLC).
    • Use of scavengers (e.g., molecular sieves) to avoid side reactions.
    • Final purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR :
    • Pyrrolidinone ring : Look for δ ~2.5–3.5 ppm (CH₂ groups) and δ ~175–180 ppm (carbonyl C=O).
    • Urea moiety : NH protons appear as broad singlets at δ ~6.5–7.5 ppm; carbonyl at δ ~155–160 ppm.
  • IR : Strong absorption bands at ~1650–1700 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (N-H stretching).
  • HRMS : Molecular ion peak matching the exact mass (e.g., C₂₀H₂₀N₃O₃: calculated 356.1499 Da) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies (e.g., enzyme inhibition vs. no activity)?

Answer:

  • Dose-response profiling : Test compound concentrations from nM to µM ranges to identify IC₅₀ values.
  • Assay validation : Use positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments across cell lines (e.g., HeLa vs. HEK293).
  • Structural analogs : Compare activity of derivatives (e.g., 4-acetylphenyl vs. 3-acetylphenyl substituents) to determine SAR .
  • Computational docking : Predict binding modes to target enzymes (e.g., MAP kinases) using software like AutoDock Vina .

Q. How does the 3-acetylphenyl substituent influence solubility and bioavailability in preclinical models?

Answer:

  • Solubility :
    • The acetyl group increases hydrophobicity, reducing aqueous solubility (<10 µM in PBS).
    • Use co-solvents (e.g., DMSO/PEG 400) for in vivo administration .
  • Bioavailability :
    • LogP : Predicted ~2.8 (moderate lipophilicity).
    • Metabolic stability : Screen for CYP450 metabolism using liver microsomes; acetyl groups may slow oxidation .

Q. What methodologies identify off-target effects in cellular assays?

Answer:

  • Proteome-wide profiling : Use affinity pulldown with biotinylated analogs and LC-MS/MS to detect interacting proteins .
  • Kinase screening panels : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity.
  • Transcriptomics : RNA-seq analysis of treated cells to detect pathway dysregulation (e.g., apoptosis, ER stress) .

Key Considerations for Experimental Design

  • Control groups : Include vehicle (DMSO) and structural analogs (e.g., 1-(4-Acetylphenyl) variant) .
  • Data normalization : Express enzyme inhibition as % activity relative to baseline.
  • Reproducibility : Validate findings in ≥3 independent experiments with n ≥ 4 replicates.

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